molecular formula C10H13Cl2NS B14430909 2-(p-Chlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride CAS No. 79128-44-2

2-(p-Chlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride

Cat. No.: B14430909
CAS No.: 79128-44-2
M. Wt: 250.19 g/mol
InChI Key: IGROQRSTJZSHNK-UHFFFAOYSA-N
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Description

2-(p-Chlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields, including medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Chlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride typically involves the reaction of β-chlorovinyl aldehydes with ammonia, sodium hydrosulfide, and a second carbonyl compound. This multicomponent reaction (MCR) allows for the formation of the desired thiazine structure . The reaction conditions often include the use of solvents like isopropanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(p-Chlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-Chlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride is unique due to its specific thiazine structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential as a drug candidate make it a valuable compound for research and industrial applications .

Properties

CAS No.

79128-44-2

Molecular Formula

C10H13Cl2NS

Molecular Weight

250.19 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazinane;hydrochloride

InChI

InChI=1S/C10H12ClNS.ClH/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10;/h2-5,10,12H,1,6-7H2;1H

InChI Key

IGROQRSTJZSHNK-UHFFFAOYSA-N

Canonical SMILES

C1CNC(SC1)C2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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